molecular formula C8H9NO2 B2823428 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 2168568-70-3

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B2823428
CAS No.: 2168568-70-3
M. Wt: 151.165
InChI Key: YUUFSOIYIUXXLM-UHFFFAOYSA-N
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Description

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a high-value synthetic building block designed for advanced pharmaceutical and organic chemistry research. This compound features a rigid, strained bicyclo[3.1.0]hexane scaffold, which serves as a versatile conformational constraint in drug discovery . The presence of both a carboxylic acid and a nitrile (cyano) group on the same bridgehead carbon provides a unique and multifunctional handle for further chemical transformation. The carboxylic acid group is a key functional group in organic synthesis, widely used in reactions such as amidation and esterification to construct more complex molecules . This makes the compound an excellent precursor for generating a diverse array of derivatives, including amides, which are crucial motifs found in a wide variety of biologically active molecules and natural products . The strained bicyclo[3.1.0]hexane core is of significant interest in medicinal chemistry, where it is often employed as a surrogate for phenyl or cyclohexyl rings to optimize the properties of drug candidates. Research has demonstrated that incorporating this rigid scaffold into nucleoside analogs can enhance their affinity and selectivity for adenosine receptors, such as the A3 receptor, which is a promising target for treating inflammation and cancer . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-cyanobicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-4-8(7(10)11)2-5-1-6(5)3-8/h5-6H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUFSOIYIUXXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling cyanide-containing compounds.

Chemical Reactions Analysis

Types of Reactions

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and the functional groups present on the compound’s derivatives. For example, in medicinal chemistry, the compound might interact with neurotransmitter receptors to modulate their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[3.1.0]hexane core is versatile, allowing substitutions with heteroatoms (N, O, S) and functional groups (esters, amides, halides). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Key Properties/Applications Reference
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid C₈H₉NO₂ 151.16 -CN, -COOH at C3 ~3.5–4.5* High reactivity due to -CN; drug intermediate N/A
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₃H₁₅NO₂ 217.27 Benzyl, -COOH at C1; aza bridge Potential peptide mimetic
cis-Bicyclo[3.1.0]hexane-3-carboxylic acid C₇H₁₀O₂ 126.15 -COOH at C3; no heteroatoms 4.82 Rigid scaffold for bioactive molecules
6-Cyano-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester C₁₀H₁₄N₂O₂ 202.23 -CN at C6; tert-butyl ester Synthetic intermediate for drug discovery
3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid C₆H₈O₃ 128.13 Oxa bridge; -COOH at C1 Altered polarity due to oxygen
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid C₁₂H₁₆Cl₂N₂O₄ 335.17 Boc-protected amine; -Cl at C6 Building block for constrained peptides

*Estimated based on cyano group’s electron-withdrawing effect compared to .

Physicochemical Properties

  • Acidity: The cyano group in this compound likely lowers its pKa (~3.5–4.5) compared to the unsubstituted cis-bicyclo analog (pKa 4.82) .
  • Solubility : Oxa or aza bridges (e.g., ) increase polarity, while tert-butyl esters () improve organic phase solubility.

Pharmacological Relevance

  • Bioisosteres: The aza and oxa analogs () serve as bioisosteres for natural amino acids, enabling peptide backbone modifications.

Biological Activity

3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound characterized by the presence of both a cyanide group and a carboxylic acid group. This unique structure imparts distinctive biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

  • Molecular Formula : C₇H₈N₁O₂
  • Molecular Weight : 140.15 g/mol
  • CAS Number : 2168568-70-3

The bicyclic framework contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The cyanide group can participate in nucleophilic reactions, while the carboxylic acid can form hydrogen bonds, facilitating interactions with protein structures.

Target Interaction

Research indicates that compounds with similar bicyclic structures can modulate adenosine receptors, particularly the A₃ receptor, which is implicated in inflammatory responses and cancer progression . The presence of the bicyclic scaffold enhances receptor affinity and selectivity compared to traditional ligands.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Adenosine Receptor Modulation Exhibits moderate affinity for A₃ receptors, suggesting potential in treating inflammation and cancer .
Enzyme Interaction Derivatives can be utilized to study enzyme kinetics and metabolic pathways.
Cytotoxicity Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation .
Synthesis Applications Serves as an intermediate in synthesizing complex organic molecules, enhancing drug development processes.

Study on A₃ Receptor Affinity

In a study focused on bicyclo[3.1.0]hexane derivatives, it was found that modifications at various positions on the bicyclic scaffold significantly influenced receptor binding affinity. The most potent derivatives exhibited Kᵢ values as low as 0.38 μM for A₃ receptors, indicating strong potential for therapeutic applications in inflammatory diseases and cancer treatment .

Cytotoxicity Assessment

A separate investigation into the cytotoxic effects of this compound derivatives demonstrated selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity suggests that further exploration could lead to the development of targeted cancer therapies .

Q & A

Basic: What are the recommended synthetic routes for 3-cyanobicyclo[3.1.0]hexane-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis of bicyclic compounds like this compound typically involves cyclization strategies. A common approach is intramolecular cyclization of precursors containing pre-organized functional groups. For example, cyclization of a γ-cyano-substituted carboxylic acid derivative under acidic or basic conditions can form the bicyclo[3.1.0]hexane core. Evidence from similar bicyclo compounds (e.g., (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) highlights the use of strong bases (e.g., LDA) or Lewis acids (e.g., BF₃·OEt₂) to promote ring closure . Yield optimization requires precise control of temperature (−78°C to room temperature) and solvent polarity (e.g., THF vs. DCM). Side reactions, such as epimerization or over-reduction of the cyano group, must be monitored via TLC or HPLC .

Basic: How can the stereochemical purity of this compound be validated?

Stereochemical validation relies on chiral HPLC and NMR spectroscopy . For bicyclo[3.1.0] systems, coupling constants in 1H^1H-NMR (e.g., J1,2J_{1,2} and J5,6J_{5,6}) help confirm ring junction stereochemistry. NOESY/ROESY experiments can resolve spatial proximity between the cyano group and adjacent protons. Absolute configuration is confirmed via X-ray crystallography or comparison with known standards (e.g., bicyclo[3.1.0]hexane-3-carboxylic acid derivatives in PubChem) .

Basic: What stability challenges arise during storage of this compound, and how are they mitigated?

The cyano group and strained bicyclic structure make the compound prone to hydrolysis and oxidation. Storage under inert atmosphere (argon) at −20°C in anhydrous solvents (e.g., acetonitrile) is recommended. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways, such as ring-opening or cyanide loss, monitored via LC-MS .

Advanced: How does the electron-withdrawing cyano group influence the reactivity of the bicyclo[3.1.0]hexane core in ring-opening reactions?

The cyano group activates the bicyclic core toward nucleophilic attack at the bridgehead carbons. For example, in acidic conditions , the compound may undergo ring-opening to form a linear nitrile-carboxylic acid derivative. Computational studies (DFT) can predict regioselectivity by analyzing LUMO distribution at the bridgehead. Experimental validation via 13C^{13}C-NMR kinetic isotope effects or trapping intermediates (e.g., with D₂O) is critical .

Advanced: What strategies resolve contradictions in reported biological activity data for bicyclo[3.1.0]hexane derivatives?

Discrepancies in activity data (e.g., IC₅₀ variability) may stem from stereochemical impurities or assay interference from the cyano group. Rigorous chiral separation (e.g., SFC) and orthogonal assays (e.g., SPR vs. enzymatic) are recommended. For example, in kinase inhibition studies, counter-screening against off-target enzymes (e.g., PKA) can validate specificity .

Advanced: How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., proteases) can predict binding modes. The cyano group’s dipole moment enhances hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases). MD simulations (100 ns trajectories) assess stability of the enzyme-inhibitor complex, with MM-PBSA calculations quantifying binding free energy .

Advanced: What analytical methods differentiate this compound from its regioisomers or decomposition products?

High-resolution mass spectrometry (HR-MS) with <2 ppm mass accuracy distinguishes regioisomers (e.g., 2- vs. 3-cyano substitution). 2D NMR (HSQC, HMBC) maps 1H^1H-13C^{13}C correlations to confirm substitution patterns. For decomposition products (e.g., bicyclo[3.1.0]hexane-3-carboxylic acid), ion-pair LC (with heptafluorobutyric acid) enhances separation .

Advanced: How do solvent effects influence the kinetics of this compound derivatization reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in amide coupling reactions (e.g., EDC/HOBt), increasing reaction rates. Conversely, protic solvents (e.g., MeOH) may protonate the cyano group, reducing electrophilicity. Solvent parameters (Kamlet-Taft α, β) correlate with yield in multivariate optimization studies .

Advanced: What are the limitations of current synthetic methods for scaling up this compound production?

Key limitations include low diastereoselectivity in cyclization steps and cyanide toxicity risks during purification. Continuous flow systems (e.g., microreactors) improve heat/mass transfer for exothermic cyclizations. Alternative cyanating agents (e.g., K₄[Fe(CN)₆]) reduce safety hazards compared to NaCN .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C-cyanide) aid mechanistic studies of this compound’s metabolic pathways?

Incorporating 13C^{13}C-labeled cyanide enables tracking via NMR metabolomics or LC-MS isotope tracing . For example, in hepatocyte assays, 13C^{13}C-labeled metabolites (e.g., thiocyanate or β-cyanoalanine) reveal detoxification pathways. Kinetic isotope effects (KIEs) further elucidate rate-limiting steps in cyanide release .

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